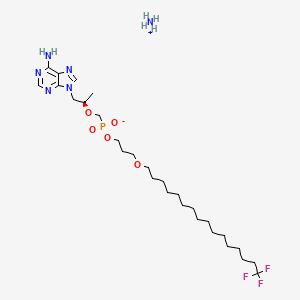
Tenofovir-C3-O-C15-CF3 (ammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenofovir-C3-O-C15-CF3 ammonium is a compound known for its potent anti-HIV activity. It exhibits substantially longer half-life values than tenofovir in human liver microsomes and enhances pharmacokinetic properties in vivo . This compound is primarily used in research settings to study its effects on HIV and other viral infections.
Méthodes De Préparation
The synthesis of Tenofovir-C3-O-C15-CF3 ammonium involves several steps. The synthetic route typically includes the functionalization of tenofovir with a lipid moiety to enhance its pharmacokinetic properties. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Analyse Des Réactions Chimiques
Tenofovir-C3-O-C15-CF3 ammonium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Applications De Recherche Scientifique
Tenofovir-C3-O-C15-CF3 ammonium has a wide range of scientific research applications. In chemistry, it is used to study the effects of lipid functionalization on the pharmacokinetic properties of nucleotide analogs. In biology and medicine, it is primarily used to investigate its anti-HIV activity and its potential as a therapeutic agent for viral infections. Additionally, it is used in the study of drug metabolism and pharmacokinetics .
Mécanisme D'action
The mechanism of action of Tenofovir-C3-O-C15-CF3 ammonium involves its conversion to the active form, tenofovir diphosphate, within the body. This active form inhibits the viral reverse transcriptase enzyme, preventing the replication of the virus. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral replication .
Comparaison Avec Des Composés Similaires
Tenofovir-C3-O-C15-CF3 ammonium is unique due to its enhanced pharmacokinetic properties and longer half-life compared to other similar compounds. Similar compounds include tenofovir disoproxil fumarate and tenofovir alafenamide, both of which are used in the treatment of HIV and hepatitis B virus infections. Tenofovir-C3-O-C15-CF3 ammonium stands out due to its improved pharmacokinetics and potent anti-HIV activity .
Propriétés
Formule moléculaire |
C28H52F3N6O5P |
|---|---|
Poids moléculaire |
640.7 g/mol |
Nom IUPAC |
azanium;[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(16,16,16-trifluorohexadecoxy)propoxy]phosphinate |
InChI |
InChI=1S/C28H49F3N5O5P.H3N/c1-24(20-36-22-35-25-26(32)33-21-34-27(25)36)40-23-42(37,38)41-19-15-18-39-17-14-12-10-8-6-4-2-3-5-7-9-11-13-16-28(29,30)31;/h21-22,24H,2-20,23H2,1H3,(H,37,38)(H2,32,33,34);1H3/t24-;/m1./s1 |
Clé InChI |
MAVYHINXUMVIRW-GJFSDDNBSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
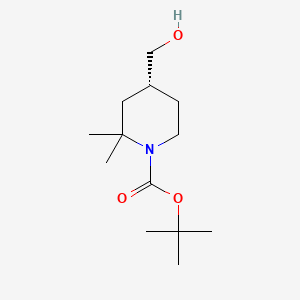
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)
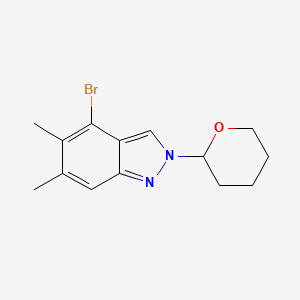

![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
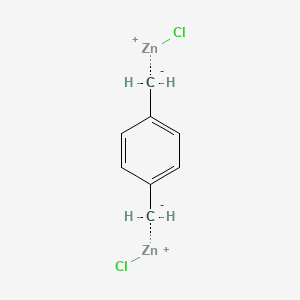
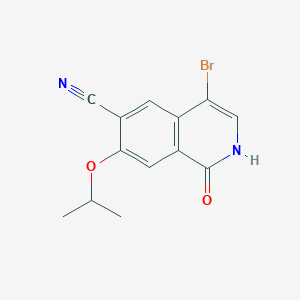

![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)
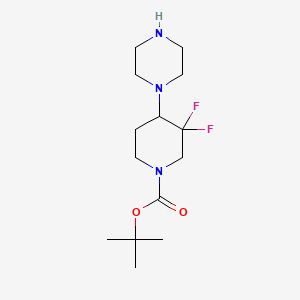
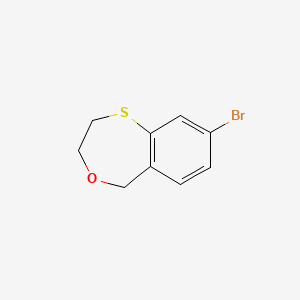
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
